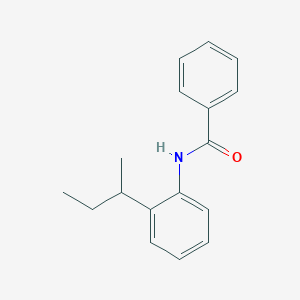

N-(2-sec-butylphenyl)benzamide

Descripción

Overview of N-Phenylbenzamide Derivatives: Structural Diversity and Research Trends

N-phenylbenzamide derivatives, a subclass of benzamides where the amide nitrogen is substituted with a phenyl ring, represent a particularly rich area of chemical investigation. This framework allows for substitution on two different aromatic rings, creating vast structural diversity and enabling the precise tuning of electronic and steric properties. rsc.org The synthetic versatility of N-phenylbenzamides has led to their exploration in a wide array of applications, from materials science to medicine.

Recent research trends highlight the broad utility of this class of compounds:

Anticancer Agents: New imidazole-based N-phenylbenzamide derivatives have been synthesized and shown to possess significant cytotoxic activity against human cancer cell lines. nih.gov Computational docking studies suggest these compounds bind effectively to target proteins like ABL1 kinase, indicating their potential as targeted cancer therapeutics. nih.gov

Antiviral Activity: Certain N-phenylbenzamide derivatives have been identified as a novel class of inhibitors for Enterovirus 71 (EV71), the causative agent of hand, foot, and mouth disease. mdpi.com One derivative, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, was particularly effective against multiple EV71 strains with low cytotoxicity, marking it as a promising lead for further drug development. mdpi.com

Antiparasitic Agents: Researchers have optimized N-phenylbenzamide derivatives as potent agents against kinetoplastid parasites, which cause diseases like African trypanosomiasis (sleeping sickness). acs.orgnih.gov These compounds are designed to bind to the minor groove of parasite DNA, leading to cell death. acs.org

Molecular Electronics: The N-phenylbenzamide structure has been explored for its potential in molecular electronics. rsc.orgresearchgate.net Studies have shown that by functionalizing the molecule with electron-donating or -withdrawing groups, its conductance and rectification (diode-like) properties can be systematically tuned, demonstrating a clear structure-function relationship. rsc.orgresearchgate.net

The synthesis of these derivatives often involves straightforward amidation reactions, such as the coupling of a substituted aniline with a benzoyl chloride, allowing for the efficient generation of large libraries of compounds for screening. nih.govnih.gov

Rationale for Investigating N-(2-sec-butylphenyl)benzamide as a Distinct Molecular Entity

While direct and extensive research on this compound is not widely published, a strong scientific rationale for its investigation can be constructed from established principles of medicinal chemistry and structure-activity relationship (SAR) studies. The rationale for exploring this specific molecule lies in the unique structural features conferred by the ortho-sec-butyl substituent on the N-phenyl ring.

Steric Influence: The placement of a bulky sec-butyl group at the ortho position (the position adjacent to the amide linkage) is a significant structural modification. This steric bulk can force a twisted conformation between the two phenyl rings. In medicinal chemistry, controlling the dihedral angle of a molecule can be crucial for its binding affinity and selectivity to a biological target. This fixed conformation might allow the molecule to fit into a specific binding pocket that a more flexible, non-substituted, or para-substituted analogue cannot, potentially leading to novel or enhanced biological activity.

Exploring Structure-Activity Relationships: The synthesis and evaluation of this compound would be a logical step in a systematic SAR study of N-phenylbenzamide derivatives. By comparing its activity to isomers like N-(4-sec-butylphenyl)benzamide or less bulky analogues like N-(2-methylphenyl)benzamide, researchers can precisely determine the impact of the size and position of the alkyl substituent on the molecule's function. nih.gov For instance, studies on other N-phenylbenzamides have shown that substitution at the ortho position can be critical for activity. nih.gov

Lipophilicity and Bioavailability: The sec-butyl group increases the lipophilicity (fat-solubility) of the compound. This property is a key determinant of a molecule's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). Investigating this specific derivative would provide valuable data on how this particular modification affects the molecule's ability to cross cell membranes and interact with biological systems.

Scope and Objectives of Academic Inquiry Pertaining to this compound

An academic investigation into this compound would be structured to systematically characterize the molecule and explore its potential applications based on the known properties of the broader benzamide class. The primary objectives of such an inquiry would include:

Chemical Synthesis and Characterization: The initial step would be the development and optimization of a synthetic route to produce this compound in high purity. This would likely involve the acylation of 2-sec-butylaniline with benzoyl chloride. Following synthesis, the compound's identity and structure would be unequivocally confirmed using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Structural Analysis: A key objective would be to determine the three-dimensional structure of the molecule, likely through X-ray crystallography if suitable crystals can be obtained. This would provide empirical evidence of the conformational effects induced by the ortho-sec-butyl group, confirming the hypothesized twist between the phenyl rings.

Biological Screening: Drawing from the wide range of activities exhibited by benzamides, the compound would be screened against a panel of biological targets. researchgate.net This could include assays for:

Anticancer Activity: Testing its cytotoxicity against various cancer cell lines. nih.gov

Antimicrobial and Antifungal Activity: Evaluating its efficacy against pathogenic bacteria and fungi. researchgate.net

Enzyme Inhibition: Assessing its ability to inhibit enzymes known to be targets of benzamides, such as COX, TYK2, or parasitic enzymes. researchgate.netacs.orgacs.org

Comparative Studies: A central goal would be to compare the biological and physical properties of this compound with its isomers (e.g., N-(3-sec-butylphenyl)benzamide and N-(4-sec-butylphenyl)benzamide) and other related N-phenylbenzamide derivatives. This comparative analysis is crucial for building a comprehensive understanding of the structure-activity relationships within this chemical family.

Propiedades

Número CAS |

637307-72-3 |

|---|---|

Fórmula molecular |

C17H19NO |

Peso molecular |

253.34 g/mol |

Nombre IUPAC |

N-(2-butan-2-ylphenyl)benzamide |

InChI |

InChI=1S/C17H19NO/c1-3-13(2)15-11-7-8-12-16(15)18-17(19)14-9-5-4-6-10-14/h4-13H,3H2,1-2H3,(H,18,19) |

Clave InChI |

DVDCJLOSQLLMOI-UHFFFAOYSA-N |

SMILES |

CCC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 |

SMILES canónico |

CCC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations of N- 2-sec-butylphenyl Benzamide and Its Analogues

Historical and Current Synthetic Routes to N-Substituted Benzamides

The synthesis of N-substituted benzamides, a cornerstone of organic and medicinal chemistry, has evolved from traditional methods to highly sophisticated catalytic systems. Historically, the most common approach involves the reaction of a carboxylic acid derivative with an amine. Current methodologies focus on improving efficiency, selectivity, and sustainability.

Amide Bond Formation Strategies for the N-(2-sec-butylphenyl)benzamide Core

The formation of the central amide bond in this compound is typically achieved by coupling benzoic acid or its derivatives with 2-sec-butylaniline. nih.gov A variety of methods have been established for this transformation, ranging from classical coupling agents to modern catalytic protocols.

The most conventional method involves the activation of benzoic acid with a stoichiometric coupling reagent. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt), facilitate the formation of an active ester intermediate, which then readily reacts with 2-sec-butylaniline. ucl.ac.uk Another classic route is the Schotten-Baumann reaction, which uses benzoyl chloride and the aniline under basic conditions. acs.org

More recent strategies aim to avoid stoichiometric waste. Transition-metal-free multicomponent reactions involving arynes, isocyanides, and water have been developed to furnish benzamide derivatives under mild conditions. researchgate.net Furthermore, innovative methods such as transamidation, where a leaving group on an activated amide is displaced by the desired amine, have been reported. For instance, N-(2-aminophenyl)benzamides can react with phenyl isocyanate in a sequential nucleophilic/intramolecular addition process followed by transamidation to yield secondary amides. rsc.org

The table below summarizes some common coupling reagents used for amide bond formation.

| Coupling Reagent | Abbreviation | Typical Co-reagent | Key Feature |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | 1-Hydroxybenzotriazole (HOBt) | Water-soluble carbodiimide; byproducts are easily removed. |

| N,N'-Dicyclohexylcarbodiimide | DCC | HOBt or DMAP | Highly effective; produces insoluble dicyclohexylurea byproduct. |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Base (e.g., DIPEA) | High coupling efficiency, rapid reactions, low racemization. |

| n-Propylphosphonic acid anhydride | T3P | Base (e.g., Pyridine) | Broad substrate scope; byproducts are water-soluble. |

Stereoselective Synthesis of the sec-Butyl Moiety in this compound Precursors

The chirality of this compound resides in the sec-butyl group. Achieving stereoselectivity therefore requires the synthesis of an enantioenriched precursor, typically (R)- or (S)-2-sec-butylaniline. The synthesis of such chiral 2-alkylanilines is a non-trivial challenge that can be addressed through several strategies. researchgate.netdeepdyve.com

One primary approach is the asymmetric reduction of a prochiral ketone precursor, 2-butyryl-nitrobenzene. This ketone can be reduced to a secondary alcohol using chiral reducing agents like those derived from boranes complexed with chiral ligands (e.g., Corey-Bakshi-Shibata catalyst). Subsequent conversion of the hydroxyl group to a leaving group and reduction, followed by reduction of the nitro group to an amine, would yield the chiral aniline.

Another common method is the resolution of a racemic mixture . Racemic 2-sec-butylaniline can be treated with a chiral resolving agent, such as tartaric acid or a chiral sulfonic acid, to form diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. Liberation of the amine from the separated salt then provides the desired enantiomer.

Modern catalytic methods offer more direct routes. For example, asymmetric hydrogenation of a corresponding imine or enamine precursor using a chiral transition-metal catalyst (e.g., Rhodium or Iridium complexes with chiral phosphine ligands) can produce the chiral amine directly. Additionally, atroposelective C-H activation strategies, while typically used for creating axial chirality, demonstrate the principle of using chiral ligands to control stereochemistry in complex aniline systems. thieme-connect.de For instance, a kinetic resolution of racemic 2-aryl anilines can be achieved via enantioselective remote C-H arylation using a chiral transient directing group. thieme-connect.de

Functionalization and Derivatization Strategies for this compound

Once the core structure of this compound is synthesized, its properties can be tuned through further chemical modifications. These transformations can be used to install new functional groups, alter steric or electronic properties, or attach larger molecular moieties like imaging agents or prodrug linkers.

Regioselective Modifications on the Benzamide and Phenyl Rings

The regioselective functionalization of the two aromatic rings in this compound is a key strategy for creating analogues. Modern synthetic chemistry, particularly transition-metal-catalyzed C-H activation, has provided powerful tools for this purpose. researchgate.net The amide group itself can act as a directing group, facilitating functionalization at the ortho-position of the benzoyl ring.

Ortho-Functionalization of the Benzoyl Ring: Using directing groups, typically attached to the amide nitrogen (e.g., an 8-aminoquinoline group), a variety of metals like Palladium (Pd), Rhodium (Rh), or Copper (Cu) can catalyze the selective introduction of substituents at the C-H bond ortho to the carbonyl group. beilstein-journals.org This has been used for reactions such as olefination, arylation, and alkynylation. beilstein-journals.org Rh(III)-catalyzed C-H activation has been employed for cycloaddition reactions with partners like methylenecyclopropanes to build complex fused ring systems. rsc.org

Functionalization of the 2-sec-Butylaniline Ring: The aniline ring can also be selectively modified. Boron-directed ortho-benzylation has been shown to be highly selective for the aniline portion of N-aryl amides. acs.org More advanced techniques allow for functionalization at more remote positions. For example, palladium-catalyzed meta-C-H arylation of anilines can be achieved using a transient chiral norbornene directing group, which first engages the ortho C-H bond and then relays the catalyst to the meta position. thieme-connect.de Sequential ortho-/meta-C–H functionalizations have also been developed, allowing for the creation of polyfunctionalized arenes from benzamide starting materials. rsc.org

The table below outlines representative C-H functionalization reactions applicable to benzamide scaffolds.

| Reaction Type | Catalyst System | Directing Group (DG) | Position Functionalized |

| Ortho-Olefination | Pd(OAc)₂ | N-(quinolin-8-yl) | Ortho on Benzoyl Ring |

| Ortho-Perfluoroalkylation | Cu / Photocatalyst | N-(quinolin-8-yl) | Ortho on Benzoyl Ring |

| Ortho-Cycloaddition | [RhCp*Cl₂]₂ | Amide N-H | Ortho on Benzoyl Ring |

| Ortho-Benzylation | BBr₃ (metal-free) | Amide N-H | Ortho on Aniline Ring |

| Meta-Arylation | Pd(OAc)₂ / Chiral Norbornene | Aniline N-H (transient) | Meta on Aniline Ring |

Synthesis of this compound Conjugates and Prodrugs for Research Probes

To be used as research tools, molecules like this compound can be chemically linked (conjugated) to other functional units, such as fluorophores for imaging or polyethylene glycol (PEG) to improve solubility. Benzamide derivatives have been successfully conjugated to chelating agents like DOTA for labeling with radioisotopes (e.g., ⁶⁸Ga) to create probes for positron emission tomography (PET) imaging. plos.org The synthesis of such a conjugate would involve modifying the benzamide structure to include a reactive handle—such as an amine, carboxylic acid, or alkyne—that can be used for coupling to the desired tag via standard bioconjugation chemistry (e.g., amide coupling, click chemistry). nih.govresearchgate.net

Prodrug strategies involve modifying a drug to improve its pharmacokinetic properties, often by attaching a promoiety that is cleaved in vivo to release the active compound. frontiersin.org For this compound, a prodrug could be designed by functionalizing the amide N-H group. researchgate.netacs.org For example, an N-acyloxyalkyl group can be installed, which is designed to be hydrolyzed by esterases in the body. prolynxinc.com Another approach is to create phosphate prodrugs, which can enhance solubility and are cleaved by alkaline phosphatases. acs.org The synthesis of these prodrugs typically involves alkylation or acylation of the amide nitrogen with a linker containing the cleavable promoiety. rsc.orgnih.gov

Green Chemistry Approaches in the Synthesis of this compound

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable methods for amide bond formation, which are directly applicable to the synthesis of this compound. ucl.ac.uk These approaches aim to reduce waste, avoid hazardous reagents and solvents, and improve energy efficiency.

Biocatalysis: Enzymes, particularly lipases like Candida antarctica lipase B (CALB), have been shown to be effective catalysts for the direct amidation of carboxylic acids and amines. nih.gov These reactions can often be run in greener solvents or even in aqueous buffer systems, minimizing the use of volatile organic compounds. acs.orgnih.gov The use of enzymes avoids the need for stoichiometric coupling agents and often proceeds with high selectivity, reducing the formation of byproducts. rsc.orgrsc.orgrsc.org

Flow Chemistry: Continuous flow chemistry offers numerous advantages for amide synthesis, including enhanced safety, better heat and mass transfer, and simplified scale-up. nih.govresearchgate.net The synthesis of amides from carboxylic acids and amines has been successfully translated to flow reactors. researchgate.net This technology is particularly advantageous for handling potentially hazardous intermediates, such as acyl azides, which can be generated and consumed in situ without isolation, minimizing risk. rsc.org Flow systems using recyclable coupling agents or operating in water further enhance the sustainability of the process. acs.orgacs.org

Electrosynthesis: Electrochemical methods provide a powerful, reagent-free way to drive chemical reactions. Electrosynthesis has been applied to amide bond formation, offering a green alternative to conventional methods that rely on chemical oxidants or coupling agents. rsc.org

Catalytic Direct Amidation: One of the most significant green advances is the development of catalysts that promote the direct condensation of carboxylic acids and amines by facilitating the removal of water. Boronic acid derivatives have been identified as effective catalysts for this transformation, operating under relatively mild conditions and eliminating the need for stoichiometric activating agents, thereby significantly reducing waste. ucl.ac.uk

Reaction Mechanism Elucidation in this compound Synthesis

The synthesis of this compound, an N-aryl amide, is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The elucidation of the reaction mechanism is crucial for optimizing reaction conditions and extending the methodology to structurally diverse analogues. The most common and well-studied method for the formation of the C–N bond in such amides is the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org The reaction mechanism for this transformation has been extensively investigated and is believed to proceed through a catalytic cycle involving a palladium catalyst. wikipedia.orgsyr.edulibretexts.orgnumberanalytics.com

The generally accepted catalytic cycle for the palladium-catalyzed amidation, as it would apply to the synthesis of this compound from 2-sec-butylaniline and benzoyl chloride (or a related benzoic acid derivative), consists of several key steps:

Oxidative Addition: The catalytic cycle initiates with the oxidative addition of an aryl halide (e.g., bromobenzene, if the synthesis route involves coupling with 2-sec-butylaniline) to a Pd(0) complex. This step forms a Pd(II) intermediate. wikipedia.orgnumberanalytics.comthieme-connect.comacs.org The choice of phosphine ligands is critical at this stage, with bulky, electron-rich ligands generally enhancing the rate of oxidative addition. youtube.com

Ligand Exchange and Amide Binding: The newly formed Pd(II) complex then undergoes ligand exchange where the halide is replaced by the amide. This can occur through either an associative or a dissociative mechanism. syr.edu In the context of synthesizing this compound, the benzamide nucleophile would coordinate to the palladium center. The presence of a base is crucial for the deprotonation of the amide, facilitating its coordination to the palladium. wikipedia.orgsyr.edu

Reductive Elimination: This is the final and product-forming step of the catalytic cycle. The N-aryl amide, this compound, is formed by the reductive elimination from the Pd(II) complex, which also regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orgsyr.eduthieme-connect.com The geometry of the ligand has been shown to affect the rate of this step. syr.edu

An alternative pathway for the synthesis of amides involves the palladium-catalyzed coupling of aryl halides with isocyanides, which avoids the use of toxic carbon monoxide and acid chlorides. organic-chemistry.org A proposed mechanism for this transformation also involves oxidative addition, followed by migratory insertion of the isocyanide and subsequent reductive elimination. organic-chemistry.org

Detailed Research Findings

While specific mechanistic studies on this compound are not extensively documented in the provided literature, the general principles of Buchwald-Hartwig amination provide a robust framework for understanding its formation. Research has shown that the nature of the ligand, base, and solvent significantly influences the efficiency of N-aryl amide synthesis.

Influence of Ligands: The development of sterically hindered and electron-rich phosphine ligands has been a major breakthrough in palladium-catalyzed amination. Ligands such as XPhos, SPhos, and BrettPhos have demonstrated high activity and broad substrate scope. youtube.com The steric bulk of these ligands is believed to facilitate the reductive elimination step, while their electron-donating properties enhance the rate of oxidative addition. syr.eduyoutube.com

Table 1: Effect of Different Ligands on a Model Buchwald-Hartwig Amination Reaction

| Ligand | Catalyst System | Typical Yield | Reference |

| PPh₃ (Triphenylphosphine) | PdCl₂/PPh₃ | Moderate | organic-chemistry.org |

| (±)-BINAP | Pd(BINAP)₂ | Good | acs.org |

| DPPF | Pd(DPPF)₂ | Good | acs.org |

| XPhos | Pd(XPhos) precatalyst | Excellent | syr.edu |

| BrettPhos | Pd(BrettPhos) precatalyst | Excellent | syr.edu |

Role of the Base: The base plays a critical role in the catalytic cycle, primarily in the deprotonation of the amide nucleophile to form the corresponding amidate, which is more reactive towards the palladium center. wikipedia.orgsyr.edu Common bases used include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The choice of base can also influence the chemoselectivity of the reaction, as seen in the synthesis of N-acylureas versus imides from N-Boc arylamides where KOtBu and LiOH showed divergent reactivity. rsc.org

Table 2: Common Bases Used in Buchwald-Hartwig Amination

| Base | Strength | Common Applications | Reference |

| Sodium tert-butoxide (NaOtBu) | Strong | General aminations | acs.org |

| Potassium tert-butoxide (KOtBu) | Strong | Can promote different selectivities | rsc.org |

| Cesium Carbonate (Cs₂CO₃) | Moderate | Often used with less nucleophilic amines/amides | organic-chemistry.org |

| Lithium Hydroxide (LiOH) | Moderate | Can influence chemoselectivity | rsc.org |

Other synthetic methodologies, such as Umpolung Amide Synthesis (UmAS), offer an alternative mechanistic pathway that avoids the traditional electrophilic acyl donor and nucleophilic amine paradigm. nih.gov This method involves the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines, proceeding without epimerization for chiral substrates. nih.gov While not directly applied to this compound in the provided literature, it represents an alternative mechanistic approach to N-aryl amide bond formation.

Furthermore, copper-catalyzed N-arylation of amides, known as the Goldberg reaction, presents another mechanistic avenue. nih.gov These reactions are believed to proceed via a Cu(I)-mediated nucleophilic aromatic substitution-type mechanism. nih.gov Kinetic studies have highlighted the importance of chelating diamine ligands in controlling the concentration of the active catalytic species. nih.gov

Advanced Structural Characterization and Conformational Analysis of N- 2-sec-butylphenyl Benzamide

Spectroscopic Analysis for Fine Structural Details of N-(2-sec-butylphenyl)benzamide

Spectroscopic methods are indispensable for probing the structural nuances of organic molecules in both solution and the solid state. For this compound, a combination of nuclear magnetic resonance and vibrational spectroscopy can provide a detailed map of its stereochemical and conformational landscape.

High-resolution NMR spectroscopy is a powerful tool for the definitive structural elucidation of this compound in solution. libretexts.org One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments are used to assign all proton and carbon signals unambiguously.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amide N-H proton, and the aliphatic protons of the sec-butyl group. The chemical shifts of the sec-butyl protons can be predicted based on data from precursors like 2-sec-butylphenol. chemicalbook.com The aromatic regions will display complex splitting patterns due to the ortho-substitution on one ring. The amide proton (N-H) typically appears as a broad singlet, and its chemical shift can be sensitive to solvent and temperature.

Two-dimensional NMR techniques are crucial for detailed analysis.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, for instance, confirming the spin system within the sec-butyl group (CH-CH₂-CH₃) and the connectivity of protons on the aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly vital for conformational analysis. It detects through-space proximity between protons. For this compound, NOE cross-peaks between the sec-butyl protons and the amide N-H or specific aromatic protons would provide critical information about the preferred orientation of the sec-butyl group relative to the amide linkage and the rotational conformation around the N-aryl bond. redalyc.org

Furthermore, variable-temperature (VT) NMR studies can illuminate the dynamic processes inherent to the molecule, such as the rotation around the amide C-N bond and the phenyl-N bond. acs.org At lower temperatures, the rotation may slow sufficiently on the NMR timescale to allow for the observation of distinct signals for different conformers (atropisomers). The temperature at which these signals coalesce can be used to calculate the activation energy (ΔG‡) for the rotational barrier, providing quantitative insight into the molecule's conformational stability. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.)

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations (HMBC) |

| Amide (C=O) | - | ~166 | N-H, Ar-H (ortho to C=O) |

| Amide (N-H) | ~8.5 (broad s) | - | C=O, Ar-C (ipso to N) |

| Benzoyl Ring (Ar-H) | 7.4 - 7.9 (m) | 127 - 135 | C=O |

| 2-sec-butylphenyl Ring (Ar-H) | 7.1 - 7.4 (m) | 125 - 140 | N-H, sec-Butyl CH |

| sec-Butyl (CH) | ~3.0 (m) | ~35 | Ar-C (ipso to sec-butyl) |

| sec-Butyl (CH₂) | ~1.6 (m) | ~30 | CH, CH₃ |

| sec-Butyl (CH-CH₃) | ~1.2 (d) | ~20 | CH |

| sec-Butyl (CH₂-CH₃) | ~0.9 (t) | ~12 | CH₂ |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a "conformational fingerprint" of a molecule by probing its bond vibrations. nih.govrsc.org These techniques are highly sensitive to both the intramolecular conformation and the intermolecular interactions, such as hydrogen bonding. nih.gov

For this compound, key vibrational modes include:

N-H Stretching: Typically observed in the range of 3200-3400 cm⁻¹. The exact position and shape of this band are highly indicative of hydrogen bonding. A sharp band around 3400 cm⁻¹ suggests a free N-H group, while a broad band at lower wavenumbers (e.g., 3250 cm⁻¹) points to the involvement of the N-H group in intermolecular hydrogen bonds in the solid state.

Amide I Band (C=O Stretching): This is one of the most intense and informative bands in the IR spectrum, usually found between 1630 and 1680 cm⁻¹. Its frequency is sensitive to the electronic environment and hydrogen bonding. A lower frequency indicates stronger hydrogen bonding to the carbonyl oxygen.

Amide II Band (N-H Bending and C-N Stretching): Occurring around 1510-1550 cm⁻¹, this band is also sensitive to conformation and hydrogen bonding.

C-H Stretching and Bending: Aromatic and aliphatic C-H stretching vibrations are seen around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

By comparing the spectra of different crystalline forms (polymorphs) or cocrystals, one can detect changes in the hydrogen-bonding network and molecular conformation. nih.gov The presence of sharp, well-defined peaks in both FT-IR and Raman spectra is characteristic of a well-ordered crystalline material.

Table 2: Characteristic Vibrational Frequencies for this compound (Note: Expected frequency ranges. Specific values depend on the physical state and crystalline form.)

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Significance |

| N-H Stretch | FT-IR, Raman | 3200 - 3400 | Indicates presence and strength of hydrogen bonding. |

| Aromatic C-H Stretch | FT-IR, Raman | 3000 - 3100 | Confirms aromatic rings. |

| Aliphatic C-H Stretch | FT-IR, Raman | 2850 - 2960 | Confirms sec-butyl group. |

| Amide I (C=O Stretch) | FT-IR, Raman | 1630 - 1680 | Sensitive to conformation and H-bonding. |

| C=C Ring Stretching | FT-IR, Raman | 1450 - 1600 | Aromatic ring skeletal vibrations. |

| Amide II (N-H Bend, C-N Stretch) | FT-IR | 1510 - 1550 | Sensitive to conformation and H-bonding. |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Processes

Solid-State Structural Elucidation via X-ray Diffraction of this compound Polymorphs and Cocrystals

While spectroscopy provides information about local structure and conformation, X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and the nature of intermolecular packing. mdpi.com

The crystal structure of this compound is expected to be dominated by hydrogen bonds and other non-covalent interactions that guide its assembly into a specific supramolecular architecture. uni-bayreuth.decardiff.ac.uk The most significant interaction is the hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This interaction typically leads to the formation of a robust centrosymmetric dimer, known as the R²₂(8) graph set synthon, which is a common and predictable motif in the crystal structures of secondary amides. nih.gov

π-π Stacking: The two phenyl rings can engage in stacking interactions, where the electron-rich π-system of one ring interacts favorably with another. The geometry of this stacking (e.g., parallel-displaced or T-shaped) influences the crystal density and stability.

C-H···O and C-H···π Interactions: Aromatic and aliphatic C-H bonds can act as weak hydrogen bond donors to the carbonyl oxygen or the aromatic π-systems, further stabilizing the crystal lattice.

The interplay of these interactions dictates the final crystal packing, influencing physical properties such as melting point, solubility, and morphology. mdpi.com

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. mdpi-res.com Molecules with conformational flexibility, like this compound, are particularly prone to exhibiting polymorphism because different conformers can pack in energetically favorable, yet distinct, ways. acs.org

Each polymorph is a unique solid-state entity with different physical properties. The identification and characterization of polymorphs are critical in materials science. X-ray diffraction is the primary tool for this purpose.

Single-Crystal X-ray Diffraction (SC-XRD): When suitable single crystals can be grown, SC-XRD provides the most accurate and complete structural information, including the space group, unit cell dimensions, and the precise coordinates of every atom. This allows for the direct observation of different molecular conformations and packing arrangements in different polymorphs.

Powder X-ray Diffraction (PXRD): This technique is used for the routine identification of crystalline phases and is invaluable for analyzing bulk samples. mdpi.comsci-hub.se Each polymorph will have a unique PXRD pattern, which serves as a fingerprint for that specific form.

Crystallographic studies may reveal complex structures, such as those with more than one molecule in the asymmetric unit (Z' > 1). nih.govacs.org This often occurs when subtle differences in conformation or intermolecular interactions prevent the molecules from being related by simple crystallographic symmetry operations. The chirality of the sec-butyl group also means the compound will crystallize in a chiral space group.

Analysis of Intermolecular Interactions and Supramolecular Assemblies

Chiroptical Spectroscopy for the sec-Butyl Stereocenter in this compound

The presence of a stereocenter in the sec-butyl group means that this compound is a chiral molecule, existing as a pair of enantiomers, (R)- and (S)-N-(2-sec-butylphenyl)benzamide. While standard spectroscopic techniques cannot distinguish between enantiomers, chiroptical methods, such as Electronic Circular Dichroism (ECD), can.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light. researchgate.net An ECD spectrum provides information about the absolute configuration of the chiral center and can also be sensitive to the molecule's conformation, as the spatial arrangement of chromophores (the phenyl and benzoyl groups) is influenced by the stereocenter.

Theoretical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) are often used in conjunction with experimental ECD spectra. By calculating the theoretical ECD spectrum for a known configuration (e.g., the R-enantiomer) and comparing it to the experimental spectrum, the absolute configuration of the synthesized sample can be confidently assigned. Furthermore, if the chiral molecules self-assemble into ordered, helical supramolecular structures in solution or in thin films, this can give rise to intense signals in the ECD spectrum, providing insight into the chirality of the larger assembly. researchgate.netacs.org

Computational Chemistry and Molecular Modeling of N- 2-sec-butylphenyl Benzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity of N-(2-sec-butylphenyl)benzamide

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For benzamide derivatives, calculations are frequently performed using the B3LYP functional combined with a basis set like 6-311G(d,p) or 6-31G(d,p). researchgate.netajol.info This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the same theoretical level can be used to predict spectroscopic properties. Theoretical vibrational spectra (Infrared and Raman) can be calculated to help assign experimental spectral bands to specific molecular vibrations, such as N-H and C=O stretching or phenyl ring modes. researchgate.netresearchgate.net Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. tuni.fiacs.org

Table 1: Predicted Geometrical Parameters of this compound using DFT Note: These are representative values based on DFT calculations of structurally similar benzamide molecules. researchgate.netajol.info

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C=O | ~1.24 Å |

| C-N (amide) | ~1.37 Å | |

| N-H | ~1.01 Å | |

| C-C (phenyl) | ~1.39 - 1.41 Å | |

| Bond Angles | O=C-N | ~122° |

| C-N-C | ~125° | |

| C-N-H | ~117° |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. For benzamide structures, the HOMO is typically distributed over the electron-rich phenyl rings, while the LUMO is often localized on the benzoyl moiety, particularly around the electron-withdrawing carbonyl group. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. tuni.firesearchgate.net

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It is used to identify sites for electrophilic and nucleophilic attack. mdpi.com In a molecule like this compound, the MEP would show a region of negative potential (typically colored red) around the electronegative carbonyl oxygen atom, indicating a site susceptible to electrophilic attack. Conversely, a region of positive potential (blue) would be found around the amide hydrogen atom, highlighting its potential role in hydrogen bonding. researchgate.netmdpi.com

Table 2: Representative Quantum Chemical Descriptors for Benzamide Derivatives Note: Values are illustrative and based on findings for similar compounds. researchgate.nettuni.fi

| Descriptor | Typical Value | Significance |

| HOMO Energy | ~ -6.5 eV | Electron-donating ability |

| LUMO Energy | ~ -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.0 eV | Chemical reactivity and stability |

| Dipole Moment | ~ 3.0 - 4.0 Debye | Molecular polarity |

Density Functional Theory (DFT) for Molecular Geometry Optimization and Spectroscopic Property Prediction

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior of this compound

While quantum calculations often model a molecule in a static, gas-phase environment, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time, including its conformational changes and interactions with a solvent. researchgate.net this compound has several rotatable bonds, including the amide C-N bond and the bonds connecting the phenyl rings to the amide linker. Rotation around these bonds gives rise to different spatial arrangements, or conformers. researchgate.net MD simulations can explore this conformational landscape, revealing the most populated and energetically favorable conformers in a given environment, such as in an aqueous solution or a nonpolar solvent. researchgate.net These simulations provide insights into the molecule's flexibility and the average orientation of its constituent parts, which is critical for understanding how it might interact with biological targets.

In Silico Prediction of Biological Interactions of this compound

Computational methods are extensively used to predict and analyze how a small molecule like this compound might interact with proteins or other biological macromolecules, guiding further experimental research.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as the active site of an enzyme. chemrxiv.org Benzamide derivatives have been studied as inhibitors for various biological targets. For instance, related compounds have been docked against bacterial cell division proteins like FtsZ and enzymes such as carbonic anhydrases and histone deacetylases (HDACs). frontiersin.orgnih.gov

A docking study of this compound would involve placing the molecule into the binding pocket of a target protein and calculating a "docking score," which estimates the binding affinity. researchgate.net The results also reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, the amide N-H group could act as a hydrogen bond donor, the carbonyl oxygen as an acceptor, and the sec-butyl and phenyl groups could engage in hydrophobic interactions within the receptor's binding site.

Table 3: Illustrative Molecular Docking Results for a Benzamide Ligand with a Hypothetical Enzyme Target Note: This data is representative, based on docking studies of similar compounds. researchgate.netnih.gov

| Parameter | Value/Description |

| Biological Target | e.g., Carbonic Anhydrase, Viral Protease |

| Binding Energy | -8.0 to -10.5 kcal/mol |

| Key Interacting Residues | e.g., HIS 94, VAL 121, LEU 198 |

| Types of Interactions | Hydrogen bond with amide N-H, Hydrophobic interaction with sec-butyl group, π-π stacking with phenyl ring |

Quantitative Structure-Activity Relationship (QSAR) is a modeling approach that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov A QSAR model could be developed for a series of this compound derivatives where modifications are made to the phenyl rings or the alkyl substituent.

To build a QSAR model, various molecular descriptors (e.g., physicochemical properties like logP, electronic properties from DFT, or 3D structural features) are calculated for each compound in the series. amazonaws.com These descriptors are then used as variables in a statistical model to predict the experimentally measured biological activity. A successful QSAR model can be used to predict the activity of new, yet-to-be-synthesized derivatives, thereby prioritizing synthetic efforts toward more potent compounds.

Molecular Docking Studies with Relevant Biological Targets

Theoretical Studies on Reaction Mechanisms Involving this compound and Related Compounds

While specific computational studies focusing exclusively on the reaction mechanisms of this compound are not extensively documented in publicly available literature, a wealth of theoretical research on the broader class of N-arylbenzamides provides significant insights. These computational investigations, predominantly employing Density Functional Theory (DFT), are crucial for elucidating complex reaction pathways, rationalizing experimental outcomes, and predicting the reactivity of substituted benzanilides like this compound. The primary areas of focus include transition-metal-catalyzed C–H bond functionalization and amide bond formation.

Mechanistic Insights into C–H Functionalization

A significant body of theoretical work explores the role of the amide moiety as a directing group in transition-metal-catalyzed C–H functionalization reactions. rsc.orgresearchgate.net The amide's carbonyl oxygen can coordinate to a metal center, positioning the catalyst to selectively activate an ortho C–H bond on either the benzoyl or the aniline ring. Computational studies have been instrumental in determining the factors that control this regioselectivity.

For instance, research on the palladium(II) and ruthenium(II)-catalyzed C–H hydroxylation of N-alkyl-benzanilides revealed that the choice of catalyst dictates the site of functionalization. rsc.org Computational analysis indicated that both steric and electronic factors govern the regioselectivity. The acylated amine group (–NR-CO–) was found to be a more effective directing group for Pd catalysts than the amide carbonyl (–CO-NR–), leading to hydroxylation on the aniline ring. rsc.org This preference is explained by the formation of different metallacycle intermediates, with calculations helping to determine the stability of the respective transition states.

Further detailed mechanistic explorations have been conducted on related systems. A combined experimental and computational study on the cobalt-mediated dehydrogenative dimerization of aminoquinoline-directed benzamides investigated three potential mechanisms: charge neutral, anionic, and dimetallic. rsc.org DFT calculations showed that the mono-metallic anionic pathway was the most favorable. rsc.org This mechanism proceeds through a series of steps including a concerted-metalation-deprotonation (CMD) of the benzamide C–H bond, C–C coupling, and catalyst regeneration. rsc.org The C–C coupling step was identified as the rate-determining step for the anionic mechanism. rsc.org

The calculated free energy barriers for the rate-determining steps of the competing pathways highlight the utility of computational modeling in distinguishing viable reaction mechanisms.

Calculated Free Energy Barriers for Cobalt-Mediated Benzamide Dimerization rsc.org

Comparison of the rate-determining steps for the charge neutral and anionic mechanisms calculated at the B3LYP-D3BJ/BS1 level of theory.

| Mechanism Pathway | Rate-Determining Step | Calculated Free Energy Barrier (ΔG‡, kcal/mol) |

|---|---|---|

| Charge Neutral | Second C–H Bond Activation | 32.8 |

| Charge Neutral | C–C Coupling | 32.6 |

| Anionic | C–C Coupling | 29.5 |

Similarly, DFT studies on Rhodium(III)-catalyzed C–H activation have elucidated the general steps of these transformations. snnu.edu.cn The proposed catalytic cycle typically involves coordination of the amide's directing group, ortho C–H activation to form a rhodacycle intermediate, insertion of a coupling partner (like an alkene or alkyne) into the Rh–C bond, and finally, reductive elimination to yield the product and regenerate the active Rh(III) catalyst. snnu.edu.cn

Theoretical Analysis of Amide Bond Formation

Computational studies have also shed light on the synthesis of N-arylbenzamides. A tandem reaction involving palladium-catalyzed carbonylation and azidation to produce symmetric and unsymmetric N-arylbenzamides was supported by DFT studies to confirm the proposed mechanism. cup.edu.inresearchgate.net Another innovative approach, Native Chemical Ligation (NCL), has been adapted for benzanilide formation. This method involves the reaction of a benzoic acid thioester with an o-mercaptoaniline, proceeding through a thioester intermediate to form the thermodynamically stable amide bond. nih.gov While primarily an experimental strategy, the underlying principles of chemoselectivity and reaction energetics are well-described by computational models of acyl transfer reactions. mdpi.com

In a different context, the reaction of N-acyloxy-N-alkoxyamides with N-methylaniline was modeled computationally. publish.csiro.au The study supported a charge-separated SN2 transition state, where a strong correlation was found between the reaction rate and Hammett σ constants, underscoring the predictive power of these theoretical models. publish.csiro.au

These theoretical investigations collectively provide a robust framework for understanding the reactivity of N-arylbenzamides. For this compound, these models predict that the bulky sec-butyl group would exert a significant steric influence on reactions involving the aniline ring, particularly in directing-group-assisted C–H functionalization at the C6 position or in reactions sensitive to the steric profile of the nucleophilic nitrogen.

Pre-clinical Biological Investigation of N- 2-sec-butylphenyl Benzamide

Evaluation of Biological Activities in Non-Human In Vitro and In Vivo Systems

The biological activities of N-phenylbenzamide analogues have been assessed in a variety of non-human in vitro and in vivo models, demonstrating their potential in several therapeutic areas.

Enzyme Inhibition and Receptor Modulation Studies of N-(2-sec-butylphenyl)benzamide

N-phenylbenzamide derivatives have been shown to interact with a range of enzymes and receptors. For instance, certain halogenated 2-hydroxy-N-phenylbenzamides have exhibited inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes linked to Alzheimer's disease. The presence of a bulky substituent, such as a tert-butyl group, has been noted to alter the biological activity of benzamide derivatives, often by increasing their lipophilicity and affecting how they bind to target sites. Although direct data on enzyme inhibition by this compound is limited, its structural characteristics suggest potential interactions with various enzyme systems.

Analogues of this compound have also been explored for their capacity to modulate different receptors, including the farnesoid X receptor (FXR) and peroxisome proliferator-activated receptor-gamma (PPARγ).

Table 1: Enzyme Inhibition by N-Phenylbenzamide Analogues

| Compound Analogue | Target Enzyme | Activity |

|---|---|---|

| Halogenated 2-hydroxy-N-phenylbenzamides | Acetylcholinesterase (AChE) | Inhibition |

| Halogenated 2-hydroxy-N-phenylbenzamides | Butyrylcholinesterase (BuChE) | Inhibition |

Antagonism/Agonism Profiling of this compound at Specific Biological Receptors

Table 2: Receptor Modulation by N-Phenylbenzamide Analogues

| Compound Analogue | Target Receptor | Activity Profile |

|---|---|---|

| N-phenylbenzamide analogues | Farnesoid X Receptor (FXR) | Antagonist |

Antimicrobial and Antiparasitic Activities of this compound Analogues in Laboratory Models

Analogues of N-phenylbenzamide have shown notable antimicrobial and antiparasitic effects in various laboratory settings. nih.govnanobioletters.com Research has indicated that certain derivatives are active against both Gram-positive and Gram-negative bacteria. nih.govnanobioletters.com For example, some N-(2-hydroxy-4-substitutedphenyl)benzamides have demonstrated activity against Pseudomonas aeruginosa and Staphylococcus aureus. nih.gov

Furthermore, N-phenylbenzamide analogues have been studied for their effectiveness against parasites such as Schistosoma mansoni, Trypanosoma brucei, and Plasmodium falciparum. nih.gov A series of N-(2-aminoethyl)-N-phenylbenzamide derivatives, for instance, displayed potent activity against Trypanosoma brucei. nih.gov The substituents on both the phenyl and benzamide rings are crucial in defining the range and strength of the antimicrobial and antiparasitic activities.

A study highlighted that 2-amino-5-chloro-N-(4-sec-butylphenyl)benzamide, a close analogue, exhibited good activity against Mycobacterium tuberculosis and atypical mycobacterial strains. researchgate.net

Table 3: Antimicrobial and Antiparasitic Activity of N-Phenylbenzamide Analogues

| Compound Analogue | Target Organism | Observed Activity |

|---|---|---|

| N-(2-hydroxy-4-substitutedphenyl)benzamides | Pseudomonas aeruginosa | Antibacterial nih.gov |

| N-(2-hydroxy-4-substitutedphenyl)benzamides | Staphylococcus aureus | Antibacterial nih.gov |

| 2-amino-5-chloro-N-(4-sec-butylphenyl)benzamide | Mycobacterium tuberculosis | Antimycobacterial researchgate.net |

| N-(2-aminoethyl)-N-phenylbenzamide derivatives | Trypanosoma brucei | Antiparasitic nih.gov |

| N-phenylbenzamide analogues | Schistosoma mansoni | Antiparasitic |

Elucidation of Mechanism of Action and Cellular Pathways for this compound

The mechanisms through which N-phenylbenzamide derivatives exert their effects are varied and dependent on the specific compound and its biological target.

Molecular Target Identification and Binding Characterization

The molecular targets of N-phenylbenzamide derivatives include a variety of enzymes and receptors. For example, some analogues have been found to bind to the mitochondrial permeability transition pore (PTP), preventing its opening. epo.org The strength and manner of this binding are shaped by the compound's structural features. While the specific molecular targets of this compound have not been pinpointed, it is plausible that it interacts with targets similar to those of its analogues. Computational docking studies on related compounds have offered clues about potential binding modes and key interactions with target proteins.

One study on 2-bromo-N-(2-tert-butylphenyl)benzamide, a structurally similar compound, suggests that the tert-butyl group enhances lipophilicity and provides steric shielding, which can affect how the compound binds to its target. It is believed that such compounds may modulate signaling pathways involved in cell growth and apoptosis.

Investigation of Cellular Signaling Pathways Modulated by this compound

Derivatives of N-phenylbenzamide have been observed to modulate a number of cellular signaling pathways. For instance, some analogues can interfere with the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancer. evitachem.com Others have been shown to impact the mitogen-activated protein kinase (MAPK) signaling cascade. nih.gov The modulation of these pathways can trigger a variety of cellular responses, including apoptosis, inhibition of cell proliferation, and anti-inflammatory effects.

While the specific impact of this compound on cellular signaling is yet to be established, its structural resemblance to other bioactive benzamides indicates it may possess similar modulatory capabilities. Further research is necessary to identify the precise signaling pathways affected by this compound.

Structure-Activity Relationship (SAR) Studies of this compound

The biological performance of this compound and its analogs is intricately linked to their chemical structures. Structure-Activity Relationship (SAR) studies, which explore how modifications to different parts of the molecule affect its biological activity, have provided critical insights into the key features required for potency. These investigations have primarily focused on the impact of various substituents on the benzamide and phenyl moieties, the specific role of the sec-butyl group, and the substitution pattern on the phenyl ring.

Impact of Substituents on the Benzamide and Phenyl Moieties on Biological Performance

Research into a series of 2-amino-N-phenylbenzamides has shed light on the significant influence of substituents on both the benzoyl and aniline (phenyl) portions of the molecule in determining antimycobacterial activity. sciforum.netresearchgate.net

A key finding is that the introduction of a chloro substituent at the 5-position of the 2-aminobenzoyl moiety generally enhances antimycobacterial activity against both Mycobacterium tuberculosis and atypical strains of mycobacteria. researchgate.net For instance, a comparative analysis of 2-amino-N-phenylbenzamides with and without the 5-chloro group revealed that most 5-chloro derivatives were more active against atypical strains than the commonly used drug isoniazid (INH). sciforum.netresearchgate.net

On the aniline (phenyl) ring, the nature and position of substituents are also critical. In a series of N-(2-aminoethyl)-N-phenyl benzamide derivatives developed as inhibitors of Trypanosoma brucei, modifications to this ring demonstrated clear SAR trends. Replacement of a para-fluoro substituent with more lipophilic groups like chlorine or bromine led to a four-fold increase in potency. nih.gov Conversely, introducing methoxy, nitro, or amino groups at the same position eliminated the activity. nih.gov This suggests that electron-withdrawing and lipophilic characteristics on the N-phenyl ring are favorable for this specific biological activity.

Furthermore, studies on other benzamide derivatives have shown that electron-donating groups on the benzamide ring can enhance inhibitory activities against targets like the BCRP transporter. nih.gov In the context of antitubercular salicylanilides, a related class of compounds, the SAR of the aniline ring is largely governed by the presence of electron-withdrawing groups. nih.gov These findings underscore the principle that the electronic properties of substituents on both aromatic rings are a crucial determinant of the biological performance of benzamide-based compounds.

Table 1: Antimycobacterial Activity of Substituted 2-Amino-N-phenylbenzamides Data sourced from Kubicova et al., 2000. sciforum.netresearchgate.net

| Compound ID | Benzoyl Ring Substituent (X) | Aniline Ring Substituent (R) | MIC (µg/mL) vs. M. tuberculosis | MIC (µg/mL) vs. M. kansasii | MIC (µg/mL) vs. M. avium |

| 1l | Cl | H | >1000 | >1000 | >1000 |

| 1m | Cl | 4-Cl | 62.5 | 31.2 | 250 |

| 1n | Cl | 4-Br | 62.5 | 31.2 | 250 |

| 1o | Cl | 4-CH₃ | 250 | 62.5 | 500 |

| 1p | Cl | 4-iso-C₃H₇ | 125 | 31.2 | 500 |

| 1r | Cl | 4-sec-C₄H₉ | 31.2 | 15.6 | 125 |

| 1s | Cl | 3,4-Cl₂ | 31.2 | 15.6 | 125 |

| INH | - | - | 0.5 | 2 | 32 |

| MIC: Minimum Inhibitory Concentration |

Role of the sec-Butyl Group and Phenyl Ring Substitution Pattern

The sec-butyl group, a bulky and lipophilic substituent, plays a significant role in the biological activity of this compound and its analogs. The size and shape of such alkyl groups can be critical for effective binding to target proteins. For example, in a series of antimycobacterial 2-amino-5-chloro-N-phenylbenzamides, the derivative with a 4-sec-butyl group on the aniline ring (compound 1r ) was identified as the most active compound against both M. tuberculosis and atypical mycobacteria. sciforum.netresearchgate.net This highlights the favorable contribution of the sec-butyl group to the compound's potency. The lipophilicity and steric bulk conferred by tert-butyl groups, structurally similar to sec-butyl groups, have also been shown to enhance cellular uptake and modulate binding affinity in other benzamide derivatives.

The substitution pattern on the phenyl rings is another critical factor governing biological activity. For N-phenylbenzamides, the relative positions of substituents can drastically alter their efficacy. In studies of Trypanosoma brucei inhibitors, 2-substituted benzoyl analogues were found to be the most active among monosubstituted isomers. nih.gov For instance, the 2-chlorobenzoyl derivative was significantly more potent than the corresponding 3-chloro and 4-chloro derivatives. nih.gov Similarly, a 2-methyl derivative was much more active than its 4-methyl counterpart. nih.gov This indicates a clear preference for substitution at the ortho position of the benzoyl ring.

On the N-phenyl (aniline) ring, a para-substitution pattern often appears to be favorable. In the aforementioned antitubercular series, the most active compound featured a sec-butyl group at the para-position (position 4) of the aniline ring. researchgate.net This preference for para-substitution was also noted in other studies, where moving a substituent from the para- to the meta-position on the aniline ring drastically reduced potency. nih.gov The ortho-positioning of the sec-butyl group on the N-phenyl ring, as in the title compound, presents a distinct structural arrangement whose specific impact requires direct comparative studies. However, the steric hindrance introduced by an ortho-substituent can significantly influence the conformation of the molecule and its interaction with biological targets.

Table 2: Influence of Aniline Ring Substituent on Antimycobacterial Activity of 2-Amino-5-chloro-N-phenylbenzamides Data sourced from Kubicova et al., 2000. researchgate.net

| Compound ID | Aniline Ring Substituent (R at position 4) | Lipophilicity (log P, estimated) | Activity Rank (M. kansasii) |

| 1l | H | 2.1 | Inactive |

| 1o | -CH₃ | 2.6 | 3 |

| 1p | -iso-C₃H₇ | 3.2 | 2 |

| 1r | -sec-C₄H₉ | 3.6 | 1 |

| Note: Activity rank is based on MIC values against M. kansasii, where 1 is the most active. |

Pharmacokinetic and Pharmacodynamic Profiling in Non-Human Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics in Model Organisms

Studies in male mice using the related compound BPMC have demonstrated that compounds with a 2-sec-butylphenyl moiety can be absorbed into the systemic circulation following oral administration. nih.govnih.gov Pharmacokinetic analysis of BPMC in mice showed that pretreatment with fenitrothion, an inhibitor of metabolic enzymes, significantly increased the plasma concentration of BPMC and the total area under the plasma concentration-time curve (AUC). nih.gov This suggests that the compound undergoes first-pass metabolism, and its systemic availability can be enhanced by inhibiting these metabolic processes. The oral systemic availability of BPMC was increased 3.3-fold by this pretreatment, indicating that a significant fraction of the absorbed dose is typically metabolized before reaching systemic circulation. nih.gov

In rats, studies with other benzamide derivatives, such as 4-amino-N-(2,6-dimethylphenyl)benzamide, have shown good absorption from the gastrointestinal tract (approx. 94%), with excretion occurring primarily through urine and bile. nih.gov Peak plasma levels for this analog were observed within two hours of oral dosing, and the elimination half-life of radioactivity from tissues was approximately 3.4 hours. nih.gov While these are different molecules, they suggest that benzamide structures can possess favorable absorption characteristics. Computational (in silico) predictions for 2-bromo-N-(2-tert-butylphenyl)benzamide, another analog, suggest the potential for moderate blood-brain barrier permeability.

Biotransformation Pathways and Metabolite Identification in Non-Human Systems

The biotransformation of benzamides is a key factor in their pharmacokinetic profile and can lead to either detoxification or metabolic activation. For N-methylbenzamides, a primary metabolic pathway involves the hydroxylation of the N-methyl group to form N-(hydroxymethyl) compounds. nih.gov This can be followed by further oxidation to yield N-formylbenzamide. nih.gov

For compounds containing a bulky alkyl group like the sec-butyl or tert-butyl group, hydroxylation of this alkyl side chain is a predicted major route of Phase I metabolism. In the case of the anticonvulsant 4-amino-N-(2,6-dimethylphenyl)benzamide, metabolism in rats proceeds via N-acetylation followed by hydroxylation of one of the methyl groups on the phenyl ring, forming 4-(acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide, which was the major urinary metabolite. nih.gov This indicates that both the amide functionality and the alkyl substituents on the aromatic rings are susceptible to metabolic modification. The metabolism of BPMC is also a critical factor in its toxicity, with inhibition of its detoxification pathways leading to potentiation of its effects. nih.gov These examples suggest that the biotransformation of this compound in non-human systems would likely involve hydroxylation of the sec-butyl group and potentially the aromatic rings, followed by conjugation reactions (Phase II metabolism) to facilitate excretion.

Emerging Applications and Interdisciplinary Research Involving N- 2-sec-butylphenyl Benzamide

N-(2-sec-butylphenyl)benzamide as a Ligand in Coordination Chemistry and Catalysis

While direct, extensive research on this compound as a ligand is not widely published, its molecular architecture suggests significant potential in coordination chemistry and catalysis. The core of this potential lies in its structural features: the amide functional group and the sterically bulky 2-sec-butylphenyl substituent.

The amide linkage (-C(O)NH-) can act as a bidentate or monodentate ligand, coordinating with metal centers through its oxygen and nitrogen atoms. In coordination chemistry, such functionalities are crucial for creating stable metal complexes. mdpi.com The geometry and electronic properties of these complexes are heavily influenced by the substituents on the amide.

The 2-sec-butylphenyl group introduces significant steric hindrance around the nitrogen atom. This steric bulk is a critical tool in catalysis for controlling the reactivity and selectivity of chemical reactions. For instance, bulky ligands are known to influence enantioselectivity in asymmetric catalysis, a vital process for producing chiral molecules in the pharmaceutical industry. mdpi.com Research on related rhodium-catalyzed reactions has shown that amide groups can serve as effective directing groups, guiding C-H activation to specific sites on a molecule. nih.govnih.gov Although the direct use of this compound in this context is yet to be detailed, the principles established with similar benzamides suggest it could be a valuable ligand for developing selective catalytic systems. nih.gov

| Feature | Implication in Coordination Chemistry & Catalysis |

| Amide Group (-C(O)NH-) | Potential N,O-bidentate chelation site for metal ions. mdpi.com |

| Steric Bulk (2-sec-butylphenyl) | Can enforce specific coordination geometries and influence enantioselectivity in asymmetric catalysis. mdpi.com |

| Aromatic Rings | Participate in π-stacking interactions, stabilizing complex structures. |

| Rotational Barrier (C-N bond) | The steric hindrance can create stable atropisomers, which are valuable in chiral ligand design. mdpi.com |

Potential in Materials Science and Polymer Chemistry

The structural characteristics of this compound make it an intriguing candidate as a monomer or a functional additive in materials science and polymer chemistry. Aromatic amides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.

This compound possesses the fundamental building blocks that could contribute to these properties. The rigid phenyl rings and the planar amide group can impart stiffness and thermal stability to a polymer backbone. The N-H group in the amide linkage allows for the formation of hydrogen bonds between polymer chains, which can significantly enhance mechanical strength and crystallinity.

The sec-butyl group is a notable feature. While the aromatic components contribute to rigidity, this alkyl group could be leveraged to tune the material's properties. It may enhance the solubility of the resulting polymer in organic solvents, a common challenge in processing rigid-rod polymers. mdpi.com Furthermore, the side chain could disrupt tight chain packing, potentially leading to materials with modified morphology and physical properties. mdpi.com

Although specific polymers synthesized directly from this compound are not documented in current literature, the synthesis of well-defined copolybenzamides with various side chains has been achieved through methods like chain-growth condensation polymerization, demonstrating the feasibility of incorporating such monomers into advanced polymer structures. mdpi.com

| Structural Feature | Potential Contribution to Material Properties |

| Aromatic Backbone | High thermal stability, mechanical rigidity. |

| Amide Linkage | Inter-chain hydrogen bonding, leading to enhanced strength and ordered structures. |

| sec-Butyl Group | Improved solubility for easier processing, modification of chain packing and morphology. mdpi.com |

| Overall Asymmetry | Potential to create amorphous materials with unique optical or mechanical properties. |

Use as a Chemical Probe in Biological Systems (Non-Clinical)

A chemical probe is a small molecule used to study and manipulate biological systems. N-aryl amides, the class to which this compound belongs, are a common scaffold in medicinal chemistry and are increasingly investigated as chemical probes. nih.govresearchgate.net

While this compound itself has not been extensively characterized as a biological probe, research on analogous compounds highlights its potential. The benzamide functional group is present in numerous biologically active compounds and can participate in crucial hydrogen bonding interactions with biological targets like enzymes and receptors. nanobioletters.comajol.info For example, various N-substituted benzamides have been shown to induce apoptosis and inhibit NF-κB activation in cancer cell lines, suggesting their potential as anti-inflammatory or anti-cancer agents. nih.gov

The lipophilic nature of the sec-butyl and phenyl groups would likely govern the molecule's pharmacokinetic properties, such as cell membrane permeability and interaction with hydrophobic pockets within proteins. The development of fluorogenic amides and ureas for detecting amines demonstrates how this chemical scaffold can be adapted for sensing applications. nih.govresearchgate.net Furthermore, N-aryl amides have been successfully developed as contrast agents for Chemical Exchange Saturation Transfer (CEST) MRI, a technique for molecular imaging, showcasing the platform's versatility. nih.govresearchgate.net These studies collectively suggest that this compound could serve as a valuable starting point for designing novel chemical probes for non-clinical research, particularly for assays involving enzymatic activity or cellular imaging. mdpi.com

| Research Area | Findings on Related Benzamide Compounds | Relevance to this compound |

| Molecular Imaging | N-aryl amides can function as label-free contrast agents for CEST MRI to detect enzymatic metabolism. nih.govresearchgate.net | The N-aryl amide core suggests potential for development into a specialized imaging probe. |

| Antimicrobial Activity | Substituted benzamide derivatives have shown significant antibacterial and antifungal properties. nanobioletters.com | Could be investigated as a scaffold for new antimicrobial agents. |

| Cancer Biology | N-substituted benzamides can induce apoptosis and inhibit key signaling pathways (e.g., NF-κB) in tumor cells. ajol.infonih.gov | The core structure is relevant for exploring novel anti-cancer mechanisms. |

| Biosensing | Fluorogenic amides have been synthesized to act as sensors for biologically relevant molecules like amines. nih.gov | The fundamental structure could be modified to create probes for specific biological analytes. |

An in-depth analysis of the chemical compound this compound reveals several promising, yet largely unexplored, avenues for future scientific inquiry. While research on this specific molecule is limited, the broader class of N-aryl benzamides has demonstrated significant potential across various scientific domains. This article outlines key future research trajectories and identifies knowledge gaps concerning this compound, structured to guide further investigation into its chemical and biological properties.

Q & A

Q. What are the standard synthetic routes for N-(2-sec-butylphenyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves acylation of 2-sec-butylaniline with benzoyl chloride derivatives. Key steps include:

- Hydrogenation : Pd/C-catalyzed reduction of nitro intermediates (e.g., nitrobenzene derivatives) to amines under H₂ .

- Acylation : Reaction with benzoyl chloride in dichloromethane (DCM) using pyridine or DIPEA as a base to neutralize HCl .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from methanol .

Optimization focuses on temperature control (e.g., 0–4°C during acylation to minimize side reactions) and stoichiometric ratios (1.2:1 benzoyl chloride:amine for high yields) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm, sec-butyl CH₃ at δ 0.8–1.2 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond angles and torsional strain in the sec-butyl group .

- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z ~295) .

Q. How can initial biological activity screening be designed for this compound?

- Methodological Answer :

- In vitro assays : Test against enzyme targets (e.g., HDACs, PARP-1) using fluorogenic substrates .

- Dose-response curves : Use concentrations from 1 nM to 100 µM to calculate IC₅₀ values .

- Control experiments : Compare with known inhibitors (e.g., MS-275 for HDAC inhibition) to validate assay reliability .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzamide ring) influence biological activity and selectivity?

- Methodological Answer :

- SAR Studies : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzamide para-position to enhance binding to hydrophobic enzyme pockets .

- Crystallographic data : Analyze co-crystal structures (e.g., with HDAC2) to identify key hydrogen bonds between the sec-butyl group and active-site residues .

- Computational modeling : Use DFT or molecular docking (e.g., AutoDock Vina) to predict binding affinities before synthesis .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer :

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping diffraction patterns .

- High-resolution datasets : Collect synchrotron data (λ = 0.7–1.0 Å) to reduce noise in electron density maps .

- Cross-validation : Compare results with ORTEP-3-generated thermal ellipsoid plots to confirm conformational flexibility in the sec-butyl chain .

Q. How can metabolic stability and off-target effects be evaluated for this compound?

- Methodological Answer :

- Hepatocyte assays : Incubate with human liver microsomes (HLMs) to measure half-life (t₁/₂) and CYP450 inhibition .

- RNA-seq profiling : Identify unintended gene regulation (e.g., GAD67 or RELN promoters) using chromatin immunoprecipitation (ChIP) .

- Dose-limiting toxicity : Monitor ATP depletion in cell viability assays (e.g., MTT) at >50 µM concentrations .

Key Challenges and Recommendations

- Synthetic Pitfalls : Sec-butyl steric hindrance may reduce acylation yields; pre-activation of the amine with DIPEA improves reactivity .

- Biological Contradictions : Discrepancies in enzyme inhibition (e.g., HDAC vs. PARP-1) require orthogonal assay validation .

- Crystallography : Use WinGX for small-molecule refinement to avoid overfitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.